(E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile
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Overview
Description
(E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile is a chemical compound that belongs to the class of nitriles. It is also known as TAK-659 and is used in scientific research for its potential therapeutic applications.
Mechanism of Action
(E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile acts by inhibiting the activity of the protein kinase BTK. BTK is a key regulator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK activity leads to the suppression of B-cell receptor signaling, resulting in the inhibition of cancer cell growth and the attenuation of autoimmune responses.
Biochemical and Physiological Effects:
(E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile has been shown to have potent anti-cancer and immunomodulatory effects. It inhibits the growth of cancer cells and improves the survival rate of animal models with autoimmune diseases. Furthermore, (E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile has been found to enhance the efficacy of other chemotherapeutic agents, making it a potential candidate for combination therapy.
Advantages and Limitations for Lab Experiments
(E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile has several advantages for lab experiments. It is a highly potent and selective inhibitor of BTK, making it an ideal tool for studying the role of BTK in various diseases. Furthermore, (E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile has been found to have low toxicity and good pharmacokinetic properties, making it a suitable candidate for preclinical studies. However, (E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile has some limitations for lab experiments, including its high cost and limited availability.
Future Directions
There are several future directions for the research and development of (E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile. One potential direction is the investigation of its efficacy in combination therapy with other chemotherapeutic agents. Another direction is the exploration of its potential therapeutic applications in other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Furthermore, the development of more potent and selective BTK inhibitors based on the structure of (E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile is an area of active research.
Synthesis Methods
The synthesis of (E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile involves the reaction of 2-fluorobenzaldehyde with methylsulfonylacetonitrile in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction and yields (E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile as the final product.
Scientific Research Applications
(E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile has been extensively used in scientific research for its potential therapeutic applications. It is a potent inhibitor of the protein kinase BTK, which is involved in the development and progression of various cancers and autoimmune diseases. It has been shown to inhibit the growth of cancer cells and improve the survival rate of animal models with autoimmune diseases. Furthermore, (E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile has been found to enhance the efficacy of other chemotherapeutic agents, making it a potential candidate for combination therapy.
properties
IUPAC Name |
(E)-3-(2-fluorophenyl)-2-methylsulfonylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2S/c1-15(13,14)9(7-12)6-8-4-2-3-5-10(8)11/h2-6H,1H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFVDTAOGIUJLI-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C(=CC1=CC=CC=C1F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C(=C/C1=CC=CC=C1F)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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